molecular structure of 2-Bromo-5-trimethylsilylpyridine
molecular structure of 2-Bromo-5-trimethylsilylpyridine
Technical Guide: Molecular Architecture and Synthetic Utility of 2-Bromo-5-trimethylsilylpyridine
Executive Summary
2-Bromo-5-trimethylsilylpyridine (CAS: 325958-97-2) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and materials science. It serves as a critical intermediate for introducing the trimethylsilyl (TMS) group—a bulky, lipophilic bioisostere of the tert-butyl group—into pyridine scaffolds. Its dual functionality arises from the orthogonal reactivity of the C2-bromide (susceptible to oxidative addition/nucleophilic substitution) and the C5-trimethylsilyl group (stable under many conditions but reactive towards ipso-substitution or fluoride-mediated desilylation).
This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, spectroscopic data, and applications in drug discovery.
Molecular Profile & Physicochemical Properties
The introduction of a silicon atom confers unique physicochemical properties, including increased lipophilicity and altered metabolic stability compared to carbon analogs.
| Property | Data |
| IUPAC Name | 2-Bromo-5-(trimethylsilyl)pyridine |
| CAS Registry Number | 325958-97-2 |
| Molecular Formula | C |
| Molecular Weight | 230.18 g/mol |
| Physical State | Liquid to low-melting solid |
| Boiling Point (Predicted) | ~252 °C (760 Torr) |
| Density (Predicted) | ~1.28 g/cm³ |
| Solubility | Soluble in DCM, THF, Et |
| Lipophilicity (cLogP) | ~3.5 (High lipophilicity due to TMS) |
Structural Analysis & Electronic Properties
The molecule features a pyridine ring substituted at the 2- and 5-positions.[1][2][3][4][5][6] The electronic environment is defined by the interplay between the electron-withdrawing nitrogen atom, the electron-withdrawing bromide, and the electron-donating (via
-
C2-Position (Bromine): The carbon-bromine bond is activated for oxidative addition by palladium(0) catalysts due to the electron-deficient nature of the pyridine ring (positions 2 and 4 are most electron-poor). This makes it an excellent electrophile for Suzuki-Miyaura or Stille cross-coupling.
-
C5-Position (TMS): The silicon atom is larger than carbon (C-Si bond length ~1.87 Å vs. C-C ~1.54 Å), creating a "bulky" steric shield. The TMS group exerts a weak inductive electron-donating effect (+I), which slightly enriches the electron density at the C5 position compared to unsubstituted pyridine, potentially stabilizing the ring against oxidation.
Synthetic Methodology
The most authoritative and scalable method for synthesizing 2-Bromo-5-trimethylsilylpyridine relies on regioselective halogen-lithium exchange .
Reaction Logic: Starting from 2,5-dibromopyridine , treatment with n-butyllithium (n-BuLi) at low temperature (-78 °C) results in exclusive lithiation at the C5 position. This selectivity is driven by thermodynamics; the C5-lithio species is stabilized by coordination to the ring nitrogen and is less destabilized by the adjacent lone pair repulsion than a C2-lithio species would be (though C2-lithiation is kinetically faster in some heterocycles, the equilibrium in 2,5-dibromopyridine favors C5-lithiation or equilibration to it). The resulting aryl lithium intermediate is then trapped with chlorotrimethylsilane (TMSCl).
Experimental Protocol (Batch Synthesis)
Reagents:
-
2,5-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or i-PrMgCl (for milder exchange)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Anhydrous Diethyl Ether (Et
O) or THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Dissolution: Add 2,5-dibromopyridine (e.g., 2.37 g, 10 mmol) and anhydrous Et
O (50 mL) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. -
Lithiation: Add n-BuLi (6.9 mL, 11 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -70 °C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the lithiated intermediate (2-bromo-5-lithiopyridine).
-
-
Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete exchange.
-
Trapping: Add TMSCl (1.5 mL, 12 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with Et O (3x).[1] Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient).
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis via Halogen-Lithium Exchange. The C5-position is selectively lithiated due to thermodynamic stabilization.
Spectroscopic Characterization
The following data represents the typical spectroscopic signature for 2-Bromo-5-trimethylsilylpyridine.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 0.30 | Singlet (s) | 9H | -Si(CH | Characteristic strong singlet of the TMS group. |
| 7.45 | Doublet (d) | 1H | C3-H | Ortho to Bromine. Shielded relative to C6. |
| 7.68 | Doublet of Doublets (dd) | 1H | C4-H | Meta to Bromine, Para to TMS. |
| 8.48 | Doublet (d) | 1H | C6-H | Ortho to TMS, Alpha to Nitrogen. Most deshielded due to proximity to electronegative N. |
Mass Spectrometry (GC-MS/ESI)
-
Molecular Ion (M+): 229/231 (1:1 intensity ratio due to
Br/ Br isotopes). -
Fragmentation: Loss of methyl radical from TMS (M-15) is a common fragmentation pathway, showing peaks at m/z 214/216.
Applications in Drug Discovery & Reactivity
This molecule is a "privileged structure" in medicinal chemistry for two primary reasons:
-
Silicon Bioisostere: The TMS group is often used to replace a tert-butyl group. This "Silicon Switch" increases lipophilicity and can improve blood-brain barrier (BBB) penetration while altering metabolic susceptibility (silicon is not metabolized by P450 in the same way carbon is, though silanols can form).
-
Orthogonal Reactivity: The molecule serves as a bifunctional scaffold.
Reactivity Workflow
-
Path A: C2-Functionalization (Suzuki/Stille Coupling) The C2-Br bond is highly activated. Palladium-catalyzed cross-coupling occurs exclusively at C2, leaving the C5-TMS group intact. This allows the construction of complex biaryl systems bearing a lipophilic TMS tail.
-
Path B: C5-Functionalization (Ipso-Substitution) The C-Si bond can be cleaved by electrophiles (ipso-substitution) or fluoride sources (e.g., TBAF, CsF) to generate a carbanion or undergo Hiyama coupling (requires activation).
Figure 2: Orthogonal reactivity profile. The C2-Br bond allows for standard cross-coupling, while the C5-TMS group acts as a masked functionality or lipophilic anchor.
References
-
Regioselective Lithiation of Dibromopyridines
- Song, J. J., et al. "Organometallic Methods for the Synthesis of Substituted Pyridines." Journal of Organic Chemistry, 2002.
-
Nagaki, A., et al. "Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange." Green Chemistry, 2011.
-
General Pyridine Reactivity & NMR Data
-
Sigma-Aldrich Product Sheet (325958-97-2).[7]
-
ChemicalBook Database. "2-Bromo-5-(trimethylsilyl)pyridine Properties."
-
-
Silicon Bioisosteres in Drug Design
-
Ramesh, R., et al. "Silicon in Drug Design and Discovery." Journal of Medicinal Chemistry, 2013.
-
Sources
- 1. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 6. 5-Bromo-2-(trimethylsilyl)pyridine [myskinrecipes.com]
- 7. 2-bromo-5-(trimethylsilyl)pyridine | 325958-97-2 [sigmaaldrich.com]
